- Synthesis of Trimethylstannyl Arylboronate Compounds by Sandmeyer-Type Transformations and Their Applications in Chemoselective Cross-Coupling Reactions, Journal of Organic Chemistry, 2014, 79(5), 1979-1988
Cas no 929203-04-3 (4-(3-pyridinyl)phenylboronic acid pinacol ester)
4-(3-pyridinyl)phenylboronic acid pinacol ester Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine
- 3-(4-Phenylboronic acid pinacol ester)pyridine
- 1-(3-Pyridyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- 4-(3-Pyridinyl)phenylboronic acid pinacol ester
- 4-BIPHENYLCARBOXYLIC ACID
- Pyridine, 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
- 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine
- AMBA00086
- BCP22839
- AM85972
- BCP9000140
- OR360136
- ST24103
- 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (ACI)
- (4-(PYRIDIN-3-YL)PHENYL)BORONIC ACID PINACOL ESTER
- SY108382
- SCHEMBL13584589
- 929203-04-3
- DTXSID20720990
- AKOS015919542
- CS-W021761
- DS-1669
- MFCD11973623
- 3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyridine
- 4-(3-pyridinyl)phenylboronic acid pinacol ester
-
- MDL: MFCD11973623
- Inchi: 1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-9-7-13(8-10-15)14-6-5-11-19-12-14/h5-12H,1-4H3
- InChI Key: MMHFCEWVMQXVEV-UHFFFAOYSA-N
- SMILES: N1C=C(C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)C=CC=1
Computed Properties
- Exact Mass: 281.15900
- Monoisotopic Mass: 281.1587090 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 348
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 31.4
- Molecular Weight: 281.2
Experimental Properties
- Density: 1.09
- PSA: 31.35000
- LogP: 3.04780
4-(3-pyridinyl)phenylboronic acid pinacol ester Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(3-pyridinyl)phenylboronic acid pinacol ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KG812-250mg |
4-(3-pyridinyl)phenylboronic acid pinacol ester |
929203-04-3 | 97% | 250mg |
170CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KG812-1g |
4-(3-pyridinyl)phenylboronic acid pinacol ester |
929203-04-3 | 97% | 1g |
426CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KG812-5g |
4-(3-pyridinyl)phenylboronic acid pinacol ester |
929203-04-3 | 97% | 5g |
1310CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KG812-100mg |
4-(3-pyridinyl)phenylboronic acid pinacol ester |
929203-04-3 | 97% | 100mg |
86CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T845822-5g |
3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |
929203-04-3 | 95% | 5g |
1,186.20 | 2021-05-17 | |
| Matrix Scientific | 090440-250mg |
4-(3-Pyridinyl)phenylboronic acid pinacol ester, 95+% |
929203-04-3 | 95+% | 250mg |
$662.00 | 2023-09-10 | |
| Matrix Scientific | 090440-1g |
4-(3-Pyridinyl)phenylboronic acid pinacol ester, 95+% |
929203-04-3 | 95+% | 1g |
$1479.00 | 2023-09-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IW232-200mg |
4-(3-pyridinyl)phenylboronic acid pinacol ester |
929203-04-3 | 97% | 200mg |
83.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IW232-5g |
4-(3-pyridinyl)phenylboronic acid pinacol ester |
929203-04-3 | 97% | 5g |
1072.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IW232-1g |
4-(3-pyridinyl)phenylboronic acid pinacol ester |
929203-04-3 | 97% | 1g |
243.0CNY | 2021-08-04 |
4-(3-pyridinyl)phenylboronic acid pinacol ester Production Method
Production Method 1
Production Method 2
- Preparation of compounds with AMPK agonistic activity and prodrugs thereof and their application in medicine, China, , ,
Production Method 3
- Octahedral [Pd6L8]12+ Metallosupramolecular Cages: Synthesis, Structures and Guest-Encapsulation Studies, Chemistry - A European Journal, 2017, 23(60), 15089-15097
Production Method 4
- Transition-Metal-Free, Visible-Light-Enabled Decarboxylative Borylation of Aryl N-Hydroxyphthalimide Esters, Journal of the American Chemical Society, 2017, 139(22), 7440-7443
Production Method 5
- Preparation of (pyrimidyl/triazinyl)aryl benzoxazole derivatives as electron transport materials for OLEDs, China, , ,
Production Method 6
- Preparation of heterocyclic compounds for organic electroluminescent device, China, , ,
Production Method 7
- Preparation of heterocyclic compounds for organic electric elements, Korea, , ,
Production Method 8
- Compound containing quinoxaline and pyridine groups, and organic electroluminescent device, China, , ,
Production Method 9
- Novel Four-Pyridylbenzene-Armed Biphenyls as Electron-Transport Materials for Phosphorescent OLEDs, Organic Letters, 2008, 10(5), 941-944
Production Method 10
- Conformational Control of a Metallo-Supramolecular Cage via the Dissymmetrical Modulation of Ligands, Angewandte Chemie, 2021, 60(51), 26523-26527
Production Method 11
- Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof, World Intellectual Property Organization, , ,
Production Method 12
1.2 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 30 h, 80 °C; 80 °C → 30 °C; 30 min, 30 °C; 40 h, 102 °C
- Phenylpyridine derivatives, organic electroluminescent elements, lighting devices, and imaging devices using them, Japan, , ,
Production Method 13
- Organic electroluminescence element containing heteroaryl compound having novel biphenyl center backbone, Japan, , ,
Production Method 14
- Palladium-Catalyzed Decarbonylative Borylation of Carboxylic Acids: Tuning Reaction Selectivity by Computation, Angewandte Chemie, 2018, 57(51), 16721-16726
Production Method 15
- Transformations of Aryl Ketones via Ligand-Promoted C-C Bond Activation, Angewandte Chemie, 2020, 59(34), 14388-14393
Production Method 16
- Preparation of carbazole compounds containing electron-accepting nitrogenous heteroaryl moiety as organic electroluminescent materials, World Intellectual Property Organization, , ,
Production Method 17
- A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation, Nature Chemistry, 2021, 13(12), 1207-1213
4-(3-pyridinyl)phenylboronic acid pinacol ester Raw materials
- 4-(3'-Pyridyl)benzoic Acid
- 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 4-(3-pyridinyl)benzoate
- 3-(4-Chlorophenyl)pyridine
- Bis(pinacolato)diborane
- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(trimethylstannyl)phenyl]-
- (1E)-1-[4-(3-Pyridinyl)phenyl]-1-butanone O-(2,3,4,5,6-pentafluorobenzoyl)oxime
- 3-Bromopyridine
- 3-(4-Bromophenyl)pyridine
4-(3-pyridinyl)phenylboronic acid pinacol ester Preparation Products
4-(3-pyridinyl)phenylboronic acid pinacol ester Suppliers
4-(3-pyridinyl)phenylboronic acid pinacol ester Related Literature
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
Additional information on 4-(3-pyridinyl)phenylboronic acid pinacol ester
Recent Advances in the Application of 4-(3-Pyridinyl)phenylboronic Acid Pinacol Ester (CAS: 929203-04-3) in Chemical Biology and Pharmaceutical Research
The compound 4-(3-pyridinyl)phenylboronic acid pinacol ester (CAS: 929203-04-3) has recently emerged as a significant building block in chemical biology and pharmaceutical research. This boronic ester derivative, characterized by its pyridine-phenyl hybrid structure, has demonstrated remarkable versatility in medicinal chemistry applications, particularly in the development of kinase inhibitors and proteolysis targeting chimeras (PROTACs). Recent studies have highlighted its unique physicochemical properties that make it particularly suitable for drug discovery applications where both hydrogen bond acceptor capability (via the pyridine nitrogen) and boronic acid-mediated interactions are required.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 929203-04-3 as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The boronic ester moiety was found to significantly enhance the binding affinity to BTK through unique interactions with the kinase's active site, while the pyridinyl group contributed to improved solubility profiles compared to purely phenyl-based analogs. This dual functionality has positioned 4-(3-pyridinyl)phenylboronic acid pinacol ester as a privileged scaffold in kinase inhibitor development.
Recent advances in PROTAC technology have also benefited from the application of this compound. A Nature Chemical Biology publication (2024) described its use as a versatile linker in PROTAC design, where the boronic acid functionality (after deprotection of the pinacol ester) served as an effective warhead for targeting cereblon (CRBN) E3 ubiquitin ligase. The researchers noted that the pyridine nitrogen provided an additional coordination site that enhanced the ternary complex formation between the target protein, PROTAC molecule, and E3 ligase, leading to improved degradation efficiency.
The synthetic utility of 929203-04-3 has been further demonstrated in the development of positron emission tomography (PET) tracers. A recent ACS Medicinal Chemistry Letters article (2024) reported its incorporation into fluorine-18 labeled compounds for imaging applications. The pinacol ester group was found to provide excellent stability during radiolabeling procedures, while subsequent hydrolysis in vivo generated the active boronic acid form capable of specific target binding.
From a chemical biology perspective, the compound's unique properties have enabled new approaches in protein labeling and visualization. A 2024 Chemical Science publication detailed its use in developing fluorescent probes for live-cell imaging of carbohydrate-binding proteins. The boronic acid functionality allowed for reversible binding to cell surface glycans, while the pyridine moiety facilitated additional interactions that improved probe specificity and retention.
Ongoing research continues to explore the potential of 4-(3-pyridinyl)phenylboronic acid pinacol ester in various therapeutic areas. Current clinical-stage compounds derived from this scaffold include candidates for inflammatory diseases, oncology targets, and metabolic disorders. The compound's balanced lipophilicity (LogP ~2.1) and good metabolic stability make it particularly attractive for medicinal chemistry applications where pharmacokinetic optimization is challenging.
Future directions for research involving 929203-04-3 appear promising, with several groups investigating its application in targeted protein degradation beyond PROTACs, including molecular glues and lysosome-targeting chimeras (LYTACs). The compound's versatility in both covalent and non-covalent binding modes, coupled with its favorable drug-like properties, suggests it will remain an important tool in chemical biology and drug discovery efforts for the foreseeable future.
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